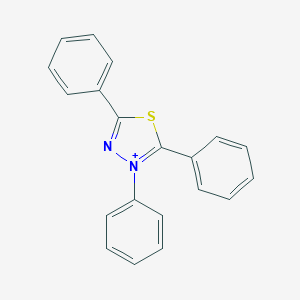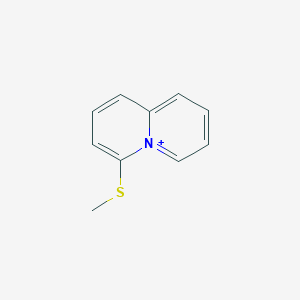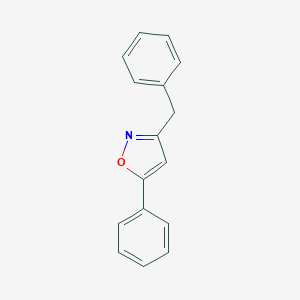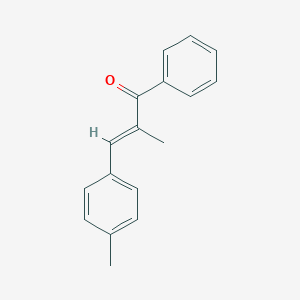
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetate, also known as Methyltestosterone Acetate, is a synthetic androgenic steroid that is commonly used in scientific research. It is a derivative of testosterone, a naturally occurring hormone in the human body that is responsible for the development of male sexual characteristics. Methyltestosterone Acetate has been widely studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用機序
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate exerts its effects by binding to androgen receptors in the body, which are found in various tissues such as the prostate, testes, and muscle. Once bound to the receptor, 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate stimulates the synthesis of proteins, leading to an increase in muscle mass and bone density. It also promotes the development of male sexual characteristics, such as the growth of facial hair and deepening of the voice.
Biochemical and Physiological Effects:
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase protein synthesis, leading to an increase in muscle mass and bone density. It also increases the production of red blood cells, which can improve endurance and athletic performance. 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate has also been shown to have a positive effect on mood and cognitive function.
実験室実験の利点と制限
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate has several advantages for use in laboratory experiments. It is a well-established and widely studied compound, with a large body of research supporting its use. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate is a synthetic compound that does not occur naturally in the body, which can limit its applicability to certain studies. Additionally, it has been shown to have potential side effects, such as liver toxicity and cardiovascular complications, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate. One area of interest is its potential therapeutic applications, particularly in the treatment of hypogonadism and osteoporosis. Another area of interest is its potential use in the development of new performance-enhancing drugs for athletes. Additionally, there is a need for further research on the potential side effects of 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate, as well as its long-term safety and efficacy.
合成法
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate is synthesized through a multi-step process that involves the modification of the testosterone molecule. The first step involves the acetylation of the hydroxyl group at position 17 of the testosterone molecule, which is achieved through the reaction of acetic anhydride with the testosterone molecule. The resulting product is then subjected to a series of chemical reactions that lead to the formation of 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate.
科学的研究の応用
17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate has been extensively used in scientific research for its androgenic and anabolic properties. It has been used to study the effects of androgens on the development of male sexual characteristics, as well as their role in the regulation of muscle growth and bone density. 17-(Acetyloxy)-3-methylandrost-5-en-3-yl acetateterone Acetate has also been studied for its potential therapeutic applications, such as in the treatment of hypogonadism, osteoporosis, and breast cancer.
特性
分子式 |
C24H36O4 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
[(3S,10R,13S)-3-acetyloxy-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H36O4/c1-15(25)27-21-9-8-19-18-7-6-17-14-22(3,28-16(2)26)12-13-23(17,4)20(18)10-11-24(19,21)5/h6,18-21H,7-14H2,1-5H3/t18?,19?,20?,21?,22-,23-,24-/m0/s1 |
InChIキー |
WDZHDVCCYZLFGX-KKJBGCEUSA-N |
異性体SMILES |
CC(=O)OC1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@](C4)(C)OC(=O)C)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)OC(=O)C)C)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)


![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)


